molecular formula C17H20N2O4 B2585872 N1-(2,3-dimethylphenyl)-N2-(3-(furan-2-yl)-3-hydroxypropyl)oxalamide CAS No. 1448131-04-1

N1-(2,3-dimethylphenyl)-N2-(3-(furan-2-yl)-3-hydroxypropyl)oxalamide

Cat. No.: B2585872
CAS No.: 1448131-04-1
M. Wt: 316.357
InChI Key: DIPWMCYQTSUZGZ-UHFFFAOYSA-N
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Description

N1-(2,3-Dimethylphenyl)-N2-(3-(furan-2-yl)-3-hydroxypropyl)oxalamide is a substituted oxalamide featuring two distinct aromatic moieties: a 2,3-dimethylphenyl group at the N1 position and a 3-(furan-2-yl)-3-hydroxypropyl group at the N2 position. The oxalamide backbone (N1-C(=O)-C(=O)-N2) provides a rigid framework for hydrogen bonding and molecular interactions, while the substituents contribute to its physicochemical and biological properties. This compound has been evaluated in toxicological studies, including 90-day and 28-day animal trials, as part of safety assessments conducted by organizations such as the FAO/WHO Joint Expert Committee on Food Additives .

Properties

IUPAC Name

N'-(2,3-dimethylphenyl)-N-[3-(furan-2-yl)-3-hydroxypropyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4/c1-11-5-3-6-13(12(11)2)19-17(22)16(21)18-9-8-14(20)15-7-4-10-23-15/h3-7,10,14,20H,8-9H2,1-2H3,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIPWMCYQTSUZGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C(=O)NCCC(C2=CC=CO2)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2,3-dimethylphenyl)-N2-(3-(furan-2-yl)-3-hydroxypropyl)oxalamide typically involves the following steps:

    Formation of the Oxalamide Backbone: The oxalamide backbone can be synthesized by reacting oxalyl chloride with an appropriate amine. In this case, the amine would be 2,3-dimethylaniline.

    Introduction of the Hydroxypropyl Group: The hydroxypropyl group can be introduced via a nucleophilic substitution reaction. This involves reacting the intermediate with 3-chloro-1-propanol.

    Furan Ring Attachment: The furan ring is introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling method such as the Suzuki or Heck reaction.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions (temperature, pressure, and reagent concentrations) is crucial in industrial settings.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxypropyl group, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can target the oxalamide group, potentially converting it to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products

    Oxidation: Products include ketones or aldehydes depending on the specific conditions.

    Reduction: Products include primary or secondary amines.

    Substitution: Products vary based on the substituent introduced, such as brominated or nitrated derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, N1-(2,3-dimethylphenyl)-N2-(3-(furan-2-yl)-3-hydroxypropyl)oxalamide can serve as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.

Biology and Medicine

This compound may exhibit biological activity, making it a candidate for drug development. Its potential interactions with biological targets could lead to the discovery of new therapeutic agents, particularly in the treatment of diseases where modulation of specific pathways is required.

Industry

In materials science, the compound’s structural properties could be exploited in the design of new materials with specific electronic or mechanical properties. It may also find use in the development of novel polymers or as a precursor in the synthesis of advanced materials.

Mechanism of Action

The mechanism by which N1-(2,3-dimethylphenyl)-N2-(3-(furan-2-yl)-3-hydroxypropyl)oxalamide exerts its effects depends on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The hydroxypropyl group could facilitate binding to active sites, while the aromatic rings may engage in π-π interactions with aromatic amino acids in proteins.

Comparison with Similar Compounds

Key Observations:

Aromatic Substituents: The 2,3-dimethylphenyl group in the target compound may enhance lipophilicity compared to methoxy (e.g., 2,4-dimethoxybenzyl ) or electron-withdrawing groups (e.g., trifluoromethylphenyl ).

Hydrophilic vs. Hydrophobic Balance :

  • The 3-hydroxypropyl chain in the target compound introduces a polar group, improving solubility relative to purely aromatic N2 substituents (e.g., pyridyl-ethyl ).
  • Compounds with piperazine or pyrazole groups (e.g., ) may exhibit enhanced pharmacokinetic profiles due to increased hydrogen-bonding capacity.

Biological Activity :

  • The FAO/WHO-listed oxalamides (e.g., target compound and N1-(2,4-dimethoxybenzyl) analogue) are primarily assessed for toxicity, suggesting use in food or industrial applications .
  • In contrast, oxalamides with indole or pyrazole substituents (e.g., ) are explored for therapeutic applications, such as enzyme inhibition.

Q & A

Q. Basic Research Focus

  • 1H/13C NMR : Confirm regiochemistry and hydrogen bonding. For instance, oxalamide NH protons typically appear as broad singlets at δ 10.5–11.0 ppm in DMSO-d6, while furan protons resonate at δ 6.2–7.4 ppm .
  • LC-MS/HRMS : Verify molecular ion peaks (e.g., [M+H]+) and purity (>95%). Electrospray ionization (ESI) or APCI modes are standard .
  • HPLC : Monitor diastereomeric purity if chiral centers exist, using C18 columns and gradient elution .

How do steric and electronic effects of the 2,3-dimethylphenyl and furan-hydroxypropyl groups influence bioactivity?

Advanced Research Focus
Structure-activity relationship (SAR) studies of analogous oxalamides reveal:

  • 2,3-Dimethylphenyl : Enhances lipophilicity and π-π stacking with hydrophobic enzyme pockets (e.g., soluble epoxide hydrolase inhibitors) .
  • Furan-hydroxypropyl : The furan’s electron-rich system may facilitate hydrogen bonding with targets, while the hydroxy group enables derivatization (e.g., prodrug strategies) .
    Contradictions in bioactivity data (e.g., varying IC50 values) often arise from assay conditions (e.g., buffer pH, enzyme sources) or impurities in stereoisomeric mixtures .

What strategies resolve discrepancies in reported biological activity data across studies?

Q. Advanced Research Focus

  • Standardized Assays : Use uniform protocols (e.g., fixed enzyme concentrations, validated cell lines) to minimize variability .
  • Stereochemical Analysis : Chiral HPLC or NMR can isolate active enantiomers, as racemic mixtures may obscure potency .
  • Counter-Screening : Test against off-target receptors (e.g., cytochrome P450 isoforms) to confirm selectivity .

How can reaction solvent systems impact the efficiency of oxalamide coupling?

Q. Advanced Research Focus

  • DMF vs. DCM : DMF improves solubility of polar intermediates but may require lower temperatures to suppress side reactions (e.g., oxalamide hydrolysis) .
  • Additives : Molecular sieves or desiccants (e.g., MgSO4) enhance yields in moisture-sensitive reactions .

What methodologies are recommended for optimizing purification of crude oxalamide products?

Q. Advanced Research Focus

  • Trituration : Effective for removing unreacted amines or coupling agents. For example, washing with cold Et2O precipitates pure oxalamides .
  • Flash Chromatography : Use gradients (e.g., 5–50% EtOAc in hexane) to separate regioisomers. Silica gel with 230–400 mesh provides optimal resolution .

How does the hydroxy group in the propyl chain enable further functionalization?

Q. Advanced Research Focus

  • Esterification/Acylation : React with acyl chlorides (e.g., acetyl chloride) to improve membrane permeability .
  • Click Chemistry : Attach fluorescent tags (e.g., azide-alkyne cycloaddition) for cellular imaging .

What computational tools predict the compound’s pharmacokinetic properties?

Q. Advanced Research Focus

  • ADMET Prediction : SwissADME or ADMETLab estimate logP (2.5–3.5), aqueous solubility, and CYP450 interactions .
  • Docking Studies : AutoDock Vina models binding to targets like HIV entry inhibitors, guided by crystallographic data .

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